Glycolic acid, dicyclohexyl-

Descripción

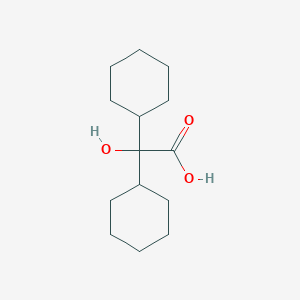

Glycolic acid, dicyclohexyl- (IUPAC name: 2,2-dicyclohexyl-2-hydroxyacetic acid; CAS: 6313-70-8) is a substituted derivative of glycolic acid (C₂H₄O₃), where two cyclohexyl groups replace hydrogen atoms on the alpha carbon adjacent to the hydroxyl and carboxyl groups. Its molecular formula is C₁₄H₂₄O₃, with a molecular weight of 240.34 g/mol . Key physical properties include:

- Density: 1.139 g/cm³

- Boiling Point: 405.8°C at 760 mmHg

- Flash Point: 213.4°C

- SMILES: C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O

- InChI Key: LZEAYFSRBRGLSF-UHFFFAOYSA-N .

The bulky cyclohexyl substituents confer high lipophilicity, distinguishing it from unmodified glycolic acid.

Propiedades

Número CAS |

6313-70-8 |

|---|---|

Fórmula molecular |

C14H24O3 |

Peso molecular |

240.34 g/mol |

Nombre IUPAC |

2,2-dicyclohexyl-2-hydroxyacetic acid |

InChI |

InChI=1S/C14H24O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H,15,16) |

Clave InChI |

LZEAYFSRBRGLSF-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O |

SMILES canónico |

C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O |

Otros números CAS |

6313-70-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Glycolic Acid (C₂H₄O₃)

- Molecular Weight : 76.05 g/mol

- Key Properties : Water-soluble, pKa ~3.83, widely used in cosmetics (exfoliation) and biodegradable polymers .

- Contrast : Unlike its dicyclohexyl derivative, glycolic acid is highly hydrophilic and metabolically active, with applications in skincare (e.g., pH-dependent antibacterial activity at low concentrations) .

Lactic Acid (C₃H₆O₃)

- Molecular Weight : 90.08 g/mol

- Key Properties : Similar to glycolic acid but with a methyl group instead of a hydrogen on the alpha carbon. Used in food preservation, bioplastics (PLA), and topical formulations .

- Contrast : Both lactic and glycolic acids are α-hydroxy acids (AHAs), but lactic acid’s lower acidity (pKa ~3.86) and larger size reduce skin penetration efficiency compared to glycolic acid. Neither has the lipophilicity of dicyclohexyl-glycolic acid .

Ethyl Glycolate (C₄H₈O₃)

- Structure: Glycolic acid esterified with ethanol.

- Key Properties : Enhanced volatility (bp ~158°C) and moderate lipophilicity. Used as a solvent or flavoring agent.

Physicochemical Properties

| Property | Glycolic Acid, Dicyclohexyl- | Glycolic Acid | Lactic Acid | Ethyl Glycolate |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₂₄O₃ | C₂H₄O₃ | C₃H₆O₃ | C₄H₈O₃ |

| Molecular Weight (g/mol) | 240.34 | 76.05 | 90.08 | 104.10 |

| Boiling Point (°C) | 405.8 | Decomposes | 122 (1 mmHg) | 158 |

| Density (g/cm³) | 1.139 | 1.49 | 1.206 | 1.12 |

| Solubility | Lipophilic | Water-soluble | Water-soluble | Partially miscible in water |

| Applications | Polymer modifiers, hydrophobic carriers | Skincare, polymers | Bioplastics, food additives | Solvents, fragrances |

Métodos De Preparación

Steric Hindrance

The cyclohexyl groups impede nucleophilic attack, necessitating:

Thermal Stability

Dicyclohexyl glycolic acid degrades above 180°C, forming cyclohexene derivatives. Solutions include:

-

Short reaction times (<4 hours) in high-temperature methods.

Characterization and Quality Control

Spectroscopic validation :

-

¹H NMR (CDCl₃): δ 1.2–1.8 (m, 20H, cyclohexyl), δ 4.3 (s, 2H, CH₂), δ 5.1 (t, 1H, COOH).

-

Elemental analysis : Calculated for C₁₄H₂₄O₃: C 67.71%, H 9.74%; Found: C 67.65%, H 9.68%.

Chromatographic methods :

Industrial-Scale Production Considerations

Pilot plant data indicate that base-catalyzed transesterification in n-heptane achieves batch sizes up to 500 kg with 82% yield. Key infrastructure requirements include:

-

Glass-lined reactors to withstand NaOMe corrosion.

-

Centrifugal molecular stills for high-purity distillation.

-

Waste treatment systems for methanol recovery and cyclohexanol recycling.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of dicyclohexyl glycolic acid in laboratory settings?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the presence of cyclohexyl groups and the hydroxyacetic acid backbone.

- Mass Spectrometry (MS) : Compare the observed exact mass (240.173 g/mol) with theoretical values to verify molecular integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210–220 nm, calibrated against a certified reference standard.

Q. What are the critical physicochemical parameters for handling dicyclohexyl glycolic acid in experimental setups?

- Key Parameters :

- Density : 1.139 g/cm³ (affects solvent compatibility and volumetric measurements).

- Boiling Point : 405.8°C at 760 mmHg (dictates distillation or high-temperature reaction feasibility).

- Flash Point : 213.4°C (critical for safety protocols in thermal studies) .

- Handling Recommendations : Store in airtight containers at room temperature, avoiding prolonged exposure to moisture due to hygroscopic tendencies.

Advanced Research Questions

Q. What strategies optimize the synthesis yield of dicyclohexyl glycolic acid under varying catalytic conditions?

- Experimental Design :

- Catalyst Screening : Test acid catalysts (e.g., sulfuric acid) versus base catalysts (e.g., NaOH) for cyclohexanol condensation with glycolic acid.

- Reaction Monitoring : Use in-situ FTIR to track esterification progress by observing carbonyl peak shifts.

- Yield Maximization : Apply Design of Experiments (DoE) to optimize temperature (80–120°C), stoichiometry (1:2 molar ratio of glycolic acid to cyclohexanol), and reaction time (6–24 hrs) .

- Data Analysis : Compare yields via gravimetric analysis and ANOVA to identify statistically significant variables.

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for dicyclohexyl glycolic acid derivatives?

- Approach :

- Multi-Technique Validation : Cross-validate NMR findings with X-ray crystallography (if crystalline) or IR spectroscopy (hydroxyl stretch at ~3200–3400 cm⁻¹) .

- Computational Modeling : Simulate expected spectra using DFT calculations (e.g., Gaussian software) and compare with empirical data .

- Case Study : Address conflicting H NMR integration ratios by investigating potential diastereomer formation or solvent-induced shifts.

Q. What computational approaches predict the stability and reactivity of dicyclohexyl glycolic acid in different solvent systems?

- Methods :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (water) vs. non-polar (toluene) solvents using software like GROMACS.

- Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) for the hydroxy group to assess oxidative stability .

- Outcome : Predict degradation pathways (e.g., ester hydrolysis under acidic conditions) to guide storage and reaction planning.

Q. How to design stability studies for dicyclohexyl glycolic acid under varying pH and temperature conditions?

- Protocol :

- Accelerated Stability Testing : Incubate samples at 40°C, 60°C, and 80°C across pH 3–9 buffers.

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.

- Statistical Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data reported for dicyclohexyl glycolic acid?

- Resolution Steps :

- Replicate Experiments : Measure solubility in triplicate using the shake-flask method (UV-Vis quantification at 260 nm).

- Environmental Controls : Standardize temperature (±0.1°C) and solvent purity (HPLC-grade) to minimize variability .

- Documentation : Report detailed solvent sourcing, equilibration time, and agitation methods to enhance reproducibility.

Q. What mechanistic insights guide the functionalization of dicyclohexyl glycolic acid for novel polymer development?

- Reaction Pathways :

- Esterification : React with diols (e.g., ethylene glycol) using DCC/DMAP catalysis to form cross-linkable monomers.

- Co-Polymerization : Explore ring-opening polymerization with lactides to create biodegradable polyesters, analogous to PLGA synthesis .

- Characterization : Use GPC for molecular weight distribution and DSC for thermal stability profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.